N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide
Overview
Description
N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a phenoxyacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide typically involves the reaction of 2-benzoyl-4-bromophenylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: 2-benzoyl-4-bromophenylamine, phenoxyacetyl chloride, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen).
Procedure: The 2-benzoyl-4-bromophenylamine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Phenoxyacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxyacetamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The benzoyl group can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used. Conditions typically involve polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. Conditions typically involve acidic or basic aqueous solutions and controlled temperatures.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. Conditions typically involve anhydrous solvents (e.g., tetrahydrofuran) and low temperatures.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that it can interact with specific biological targets, leading to potential therapeutic applications.
Medicine: Explored as a potential drug candidate for the treatment of various diseases. Its ability to modulate specific molecular pathways makes it a promising compound for drug development.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Additionally, its ability to interact with cellular membranes and other biomolecules can contribute to its biological activities.
Comparison with Similar Compounds
N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide: Similar structure but with a benzamide group instead of an acetamide group. This compound may have different reactivity and biological activities.
N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide: Contains a morpholine ring, which can influence its chemical properties and biological activities.
N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO3/c22-16-11-12-19(18(13-16)21(25)15-7-3-1-4-8-15)23-20(24)14-26-17-9-5-2-6-10-17/h1-13H,14H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXUWRNZLKISCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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